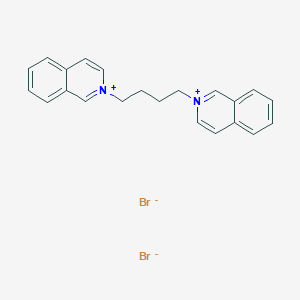

2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide

Description

Properties

Molecular Formula |

C22H22Br2N2 |

|---|---|

Molecular Weight |

474.2 g/mol |

IUPAC Name |

2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;dibromide |

InChI |

InChI=1S/C22H22N2.2BrH/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2 |

InChI Key |

ZZSIHDQYEWQENF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide typically involves the reaction of isoquinoline derivatives with a butane-1,4-diyl linker in the presence of bromide ions. One common method involves the use of isoquinoline and 1,4-dibromobutane as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or ethanol . The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as , , or ions.

Oxidation Reactions: The isoquinoline moieties can be oxidized to form derivatives.

Reduction Reactions: The compound can be reduced to form dihydroisoquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or under mild heating.

Oxidation Reactions: Reagents such as or are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted isoquinoline derivatives.

Oxidation Reactions: Formation of isoquinolinone derivatives.

Reduction Reactions: Formation of dihydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cholinesterase Reactivation

One significant application of 2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide is in the reactivation of cholinesterases inhibited by organophosphates. Research indicates that compounds derived from isoquinoline structures can effectively reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for nerve function. In a study involving several isoquinolinium derivatives, it was found that this compound exhibited promising reactivation capabilities against BChE inhibited by nerve agents such as sarin and VX, outperforming traditional reactivators like obidoxime .

Anticancer Activity

Recent studies have investigated the anticancer properties of isoquinolinium compounds. The unique structure of this compound allows it to interact with cellular mechanisms involved in cancer progression. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Materials Science Applications

Organic Electronics

The compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable films and exhibit luminescent properties makes it suitable for use as a light-emitting layer. Studies have shown that incorporating isoquinolinium derivatives into OLED devices enhances their efficiency and stability compared to traditional materials .

Polymerization Initiators

Another application involves its use as an initiator in polymerization processes. The compound can facilitate the formation of polymers with specific properties through controlled radical polymerization techniques. This is particularly useful in synthesizing functionalized polymers for advanced materials applications .

Case Study 1: Cholinesterase Reactivation

In a controlled study, researchers synthesized various isoquinolinium compounds, including this compound. The compounds were tested for their ability to reactivate AChE and BChE inhibited by organophosphates. Results indicated that the compound effectively restored enzyme activity at concentrations achievable in human treatments, highlighting its potential as a therapeutic agent against poisoning from nerve agents .

| Compound | AChE Reactivation (%) | BChE Reactivation (%) |

|---|---|---|

| Obidoxime | 15 | 20 |

| Compound 18 | 30 | 50 |

Case Study 2: Organic Electronics

A study on the incorporation of isoquinolinium compounds into OLEDs demonstrated that devices using this compound exhibited improved brightness and efficiency. The luminous efficacy was measured at varying concentrations within the device architecture.

| Concentration (mg/mL) | Brightness (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| 5 | 300 | 15 |

| 10 | 600 | 25 |

Mechanism of Action

The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide involves its interaction with molecular targets such as DNA , proteins , and enzymes . The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gemini Ionic Liquids with Varied Heterocyclic Cores

(a) 1,1'-(Butane-1,4-diyl)bis(1-alkylpyrrolidinium) Bromide ([Cnpy-4-Cnpy][Br₂])

- Structure : Pyrrolidinium cores with alkyl chains (e.g., C₁₂H₂₅) .

- Properties: Exhibits lower critical micelle concentration (CMC) than monomeric analogs due to strong hydrophobic interactions. Aggregation behavior in water is concentration-dependent .

- Applications : Surfactant for colloidal stabilization.

(b) 3,3′-(Butane-1,4-diyl)-bis(1-isopropyl-1H-benzoimidazol-3-ium) Bromide (L2)

- Structure : Benzoimidazolium cores with isopropyl substituents .

- Analytical Data : ESI-MS m/z 442 [M−Br⁻]⁺; elemental analysis (C: 52.37%, H: 5.8%, N: 10.97%) .

- Synthetic Yield : 76%, indicating efficient quaternization .

(c) 2,2'-(Butane-1,4-diyl)bis([1,2,3]triazolo[1,5-a]pyridin-2-ium) Bromide (2b)

Impact of Spacer Length and Substituents

Spectroscopic and Analytical Comparisons

- ¹³C NMR: Isoquinolinium carbons (δ ~146–151) are deshielded compared to benzoimidazolium (δ ~130–140) due to aromaticity differences.

- FIR Spectroscopy: Dicationic imidazolium bromides ([BIC4IB]²⁺) show distinct C-H stretching modes (2800–3000 cm⁻¹), whereas isoquinolinium analogs may exhibit stronger π-π* transitions .

- HRMS : Target compound ([M+H]⁺ m/z 193.0865) has a lower mass than triazolopyridinium analogs (e.g., 2b, [M]⁺ ~400–500 Da) due to fewer nitrogen atoms .

Biological Activity

2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide, a compound characterized by its isoquinoline structure, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified under isoquinolinium salts, with the following chemical formula:

- Molecular Formula: CHBrN

- CAS Number: 67258-24-6

The structure consists of two isoquinolinium moieties connected by a butane linker, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance:

- Inhibition of Mycobacterial Growth: Compounds structurally similar to isoquinolines have shown efficacy against various mycobacterial species. A study demonstrated that certain isoquinoline derivatives exhibited higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid and pyrazinamide .

Anticancer Activity

Isoquinoline derivatives have also been investigated for their anticancer potential:

- Cytotoxicity Studies: In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and induction of oxidative stress .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives. Key findings include:

- Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the isoquinoline ring influences the potency and selectivity against target cells. For example, substitutions at specific positions on the isoquinoline ring have been correlated with enhanced antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy Against Mycobacteria:

- Cytotoxicity in Cancer Cell Lines:

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide?

A solvent-free, multicomponent condensation approach using ionic liquid catalysts (e.g., [BDBDMIm]Br) under mild conditions is effective. This method minimizes environmental impact and allows catalyst recovery. Key steps include optimizing stoichiometry of reactants (e.g., benzyl alcohols, malononitrile) and controlling reaction temperature to achieve yields >85% .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to characterize this compound?

Utilize and NMR in deuterated solvents (e.g., DO) to confirm structure. Key spectral features include aromatic proton resonances (δ 7.6–9.0 ppm) and alkyl chain signals (δ 2.2–4.9 ppm). Assignments should cross-reference coupling constants (e.g., ) and integration ratios to verify symmetry and purity .

Q. What catalytic applications are documented for structurally analogous dicationic ionic liquids?

Similar bis-imidazolium ionic liquids act as reusable catalysts in organic transformations (e.g., chromene synthesis). Their efficacy stems from strong Brønsted acidity and phase-transfer capabilities. Monitor catalytic cycles via FT-IR or TGA to assess stability under thermal or oxidative conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect the compound’s physicochemical properties?

Extend the butylene spacer or replace bromide with bis(trifluoromethanesulfonyl)imide (TfN) to modulate melting points, solubility, and thermal stability. Characterize changes using differential scanning calorimetry (DSC) and far-infrared (FIR) spectroscopy to correlate structure with intermolecular vibrational modes .

Q. What computational strategies are suitable for modeling its aggregation behavior in aqueous solutions?

Employ molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to predict micelle or vesicle formation. Validate experimentally via dynamic light scattering (DLS) and cryogenic transmission electron microscopy (Cryo-TEM), noting critical aggregation concentrations (CAC) at ~0.5–2.0 mM .

Q. How can contradictory NMR data arising from dynamic processes (e.g., tautomerism) be resolved?

Use variable-temperature NMR (VT-NMR) to slow exchange processes. For example, broadening of aromatic signals at elevated temperatures may indicate tautomeric equilibria. Complement with X-ray crystallography (if single crystals are obtainable via SHELX refinement) to confirm static structures .

Q. What experimental design considerations are critical for studying its leishmanicidal or antimicrobial activity?

Conduct in vitro assays against target pathogens (e.g., Leishmania spp.) with dose-response curves (IC). Include cytotoxicity controls on mammalian cell lines and assess membrane disruption mechanisms via fluorescence microscopy using propidium iodide .

Q. How does the compound’s performance compare to monocationic ionic liquids in electrochemical applications?

Benchmark conductivity using impedance spectroscopy and cyclic voltammetry. Dicationic variants often exhibit higher thermal stability but lower ionic mobility due to increased molecular volume. Optimize by blending with aprotic solvents (e.g., acetonitrile) .

Methodological Notes

- Synthesis Optimization : Screen alternative catalysts (e.g., ceric ammonium nitrate) to enhance reaction rates .

- Data Validation : Cross-reference NMR assignments with high-resolution mass spectrometry (HRMS) and elemental analysis for purity ≥95% .

- Safety Protocols : Handle hygroscopic bromide salts under inert atmospheres to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.